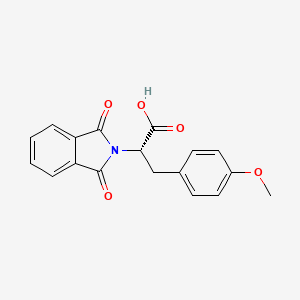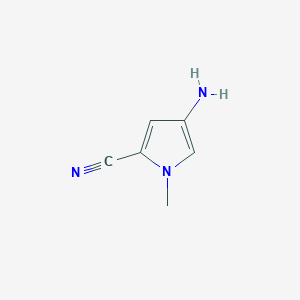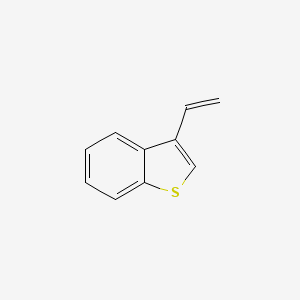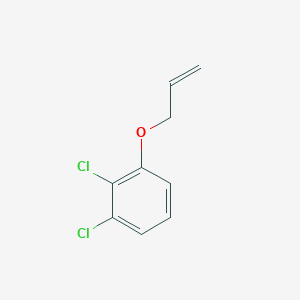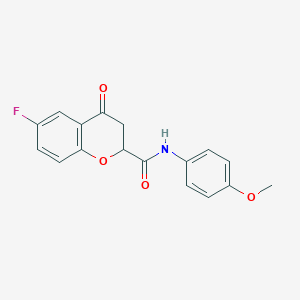![molecular formula C14H20N4O2 B8784402 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)
1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE is a complex organic compound featuring a nitro group, a piperazine ring, and a pyrrolidine ring attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperazine and pyrrolidine rings contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and exhibit diverse biological activities.
Pyridazines and Pyridazinones: These heterocyclic compounds also possess significant pharmacological properties.
N(4)1-(2-Pyridyl)piperazinyl-5-Nitroisatin: This compound is studied for its anticancer activity and shares structural features with 1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE.
Uniqueness: this compound is unique due to its combination of a nitro group with piperazine and pyrrolidine rings, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C14H20N4O2 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
1-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H20N4O2/c19-18(20)13-4-3-12(16-7-1-2-8-16)11-14(13)17-9-5-15-6-10-17/h3-4,11,15H,1-2,5-10H2 |
InChI-Schlüssel |
ZDKRZHDONYTTIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


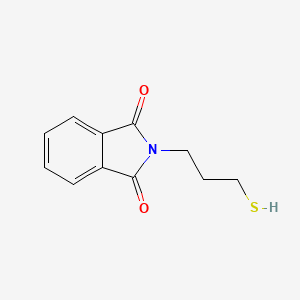
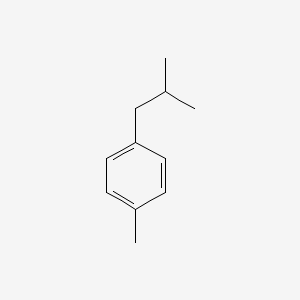
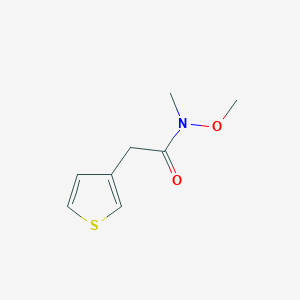

![2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B8784361.png)
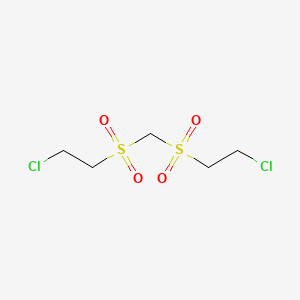
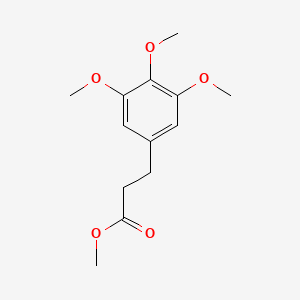

amine](/img/structure/B8784387.png)
